molecular formula C15H17N3OS B3034658 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 202805-41-2

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B3034658
CAS No.: 202805-41-2
M. Wt: 287.4 g/mol
InChI Key: XYLOCXOBWQCFED-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a sulfanyl group at position 2, and an acetamide group linked to a 4-methylphenyl moiety. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate β-dicarbonyl compounds with amines. For instance, the reaction of acetylacetone with guanidine can yield 4,6-dimethylpyrimidine.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the 4,6-dimethylpyrimidine with thiolating agents such as thiourea or hydrogen sulfide under suitable conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted pyrimidine with 4-methylphenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the pyrimidine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

    2,4,6-Trimethylpyrimidine: Similar pyrimidine structure with three methyl groups.

    2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetamide: Lacks the 4-methylphenyl group.

    N-(4-Methylphenyl)acetamide: Lacks the pyrimidine and sulfanyl groups.

Uniqueness: 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to the combination of its pyrimidine ring, sulfanyl group, and acetamide moiety linked to a 4-methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-4-6-13(7-5-10)18-14(19)9-20-15-16-11(2)8-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLOCXOBWQCFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701170261
Record name 2-[(4,6-Dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202805-41-2
Record name 2-[(4,6-Dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202805-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4,6-Dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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